N-acetylpyrazine-2-carboxamide
Overview
Description
N-acetylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of N-acetylpyrazine-2-carboxamide or similar compounds typically involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with ring-substituted anilines .Molecular Structure Analysis
The molecular structure analysis of N-acetylpyrazine-2-carboxamide can be performed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis, microcrystal electron diffraction method (MicroED), and other modern instruments for SC-XRD analysis .Chemical Reactions Analysis
The chemical reactions involving N-acetylpyrazine-2-carboxamide can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates formed chemically in solution . Another approach is to use a format like ReactionCode, which allows encoding and decoding a reaction into a machine-readable code .Physical And Chemical Properties Analysis
The physical and chemical properties of N-acetylpyrazine-2-carboxamide can be analyzed using various techniques. These include thermogravimetric analysis (TGA), differential thermal analysis (DTA), and other methods for characterizing physical properties such as hardness, topography, and hydrophilicity .Scientific Research Applications
Synthesis of New Compounds
N-acetylpyrazine-2-carboxamide can be used as a building block in the synthesis of new compounds. For example, it can be used in the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines .
Antimycobacterial Activity
Some compounds synthesized using N-acetylpyrazine-2-carboxamide have shown antimycobacterial activity. For instance, 5- tert -Butyl-6-chloro- N - (4-methoxybenzyl)pyrazine-2-carboxamide has shown significant antimycobacterial activity against Mycobacterium tuberculosis .
Antifungal Activity
Certain N-acetylpyrazine-2-carboxamide derivatives have demonstrated antifungal activity. For example, 5-chloro- N - (3-trifluoromethylbenzyl)-pyrazine-2-carboxamide has shown high antifungal activity against Trichophyton mentagrophytes .
Photosynthesis-Inhibiting Activity
Some compounds derived from N-acetylpyrazine-2-carboxamide have been found to inhibit photosynthesis in spinach chloroplasts (Spinacia oleracea L.) .
Biological Evaluation
N-acetylpyrazine-2-carboxamide can be used in the biological evaluation of new compounds. It can help in understanding the biological activity and potential applications of these compounds .
Research in Life Sciences
As a chemical building block, N-acetylpyrazine-2-carboxamide can be used in various research applications in life sciences .
Safety and Hazards
Future Directions
While specific future directions for N-acetylpyrazine-2-carboxamide are not mentioned in the search results, the field of drug delivery systems presents potential avenues for exploration. This includes controlled drug delivery systems, nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .
Mechanism of Action
Target of Action
N-acetylpyrazine-2-carboxamide is a derivative of pyrazinamide, an antituberculosis agent . The primary target of pyrazinamide is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Pyrazinamide is a prodrug that is converted into its active form, pyrazinoic acid, by the enzyme pyrazinamidase present in the bacterium .
Mode of Action
The active form of the drug, pyrazinoic acid, disrupts the membrane energy production, inhibits trans-translation, and possibly inhibits pantothenate and coenzyme A biosynthesis, which are required for the survival of the bacterium . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulates .
Biochemical Pathways
The biochemical pathways affected by pyrazinamide are primarily those involved in energy production and protein synthesis in Mycobacterium tuberculosis . By disrupting these pathways, pyrazinamide inhibits the growth and replication of the bacterium, effectively treating the tuberculosis infection .
Pharmacokinetics
The pharmacokinetic properties of a drug are crucial in determining its absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the drug, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of N-acetylpyrazine-2-carboxamide, like pyrazinamide, is the inhibition of the growth and replication of Mycobacterium tuberculosis . This is achieved through the disruption of critical biochemical pathways within the bacterium, leading to its eventual death .
Action Environment
The action of N-acetylpyrazine-2-carboxamide, as with other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the patient’s body . For instance, the activation of pyrazinamide to pyrazinoic acid is more effective in slightly acidic environments .
properties
IUPAC Name |
N-acetylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-5(11)10-7(12)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANHBWVGXBMRAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332883 | |
Record name | N-acetylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetylpyrazine-2-carboxamide | |
CAS RN |
135742-53-9 | |
Record name | N-acetylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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